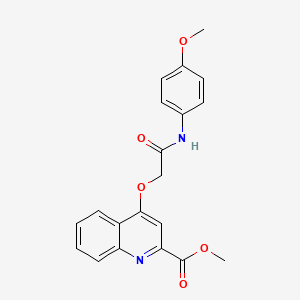
Methyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate” is a compound that belongs to the class of 4-hydroxy-2-quinolones . This class of compounds is known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, to which this compound belongs, has been the subject of many publications . The easiest method for the synthesis of 4-hydroxy-2-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of quinoline-2,4-diones, a related class of compounds, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate:
Antimicrobial Activity
Methyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate has shown significant potential as an antimicrobial agent. Its quinoline core structure is known for its ability to inhibit the growth of various bacterial and fungal strains. This compound can disrupt microbial cell walls and interfere with essential enzymatic processes, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. The quinoline moiety can intercalate with DNA, leading to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. This mechanism can induce apoptosis in cancer cells, suggesting its potential use in chemotherapy .
Anti-inflammatory Effects
Methyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes (COX-1 and COX-2). This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, including proteases and kinases. This inhibition can modulate biochemical pathways involved in disease progression, making it a valuable tool in drug discovery and development. Its enzyme inhibitory properties could be explored for treating conditions like hypertension, diabetes, and cancer.
SpringerLink - 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. SpringerLink - Microwave-Induced Synthesis of Various Quinoline Derivatives. MDPI - Novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2 Carboxylate.
Future Directions
The development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enols containing a Michael acceptor so that it participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components leads readily and efficiently to heterocyclic enamines . This report is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . This could be a promising direction for future research.
properties
IUPAC Name |
methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-25-14-9-7-13(8-10-14)21-19(23)12-27-18-11-17(20(24)26-2)22-16-6-4-3-5-15(16)18/h3-11H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDQMGVPOOAYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2839958.png)
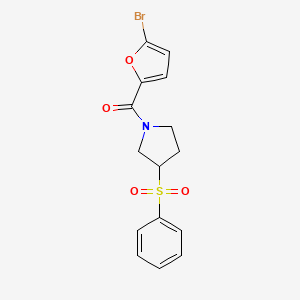
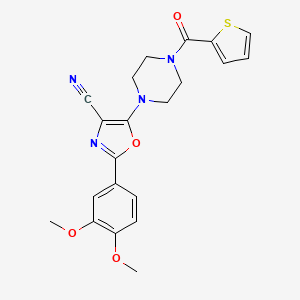
![3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2839964.png)
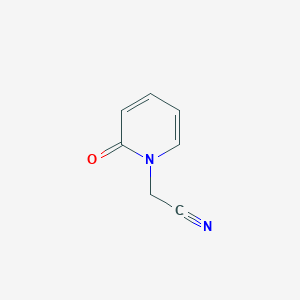
![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2839966.png)
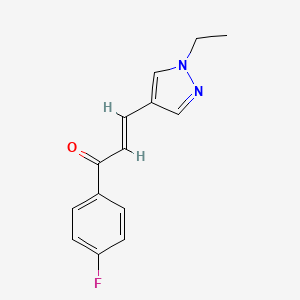
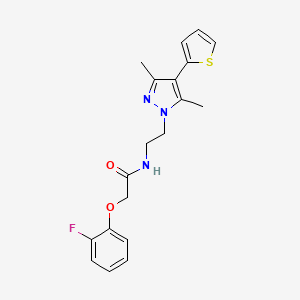
![4-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2839971.png)
![N-(3-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2839973.png)
![N-[(2-Bromo-5-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)acetamide](/img/structure/B2839974.png)
![2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2839976.png)
![(3-(1H-tetrazol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2839977.png)
![(5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid](/img/structure/B2839980.png)